3-(2-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
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Overview
Description
Acrylamide derivatives, such as "3-(2-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide", are significant in various applications due to their unique properties and reactivity. They are often used in polymer science, material engineering, and sometimes in pharmaceuticals.
Synthesis Analysis
- The synthesis of similar acrylamide derivatives typically involves a Michael addition reaction and amidation with acryloyl chloride. For instance, Mondal et al. (2022) synthesized a thermoresponsive copolymer using a method that may be analogous to the synthesis of the compound (Mondal et al., 2022).
Molecular Structure Analysis
- Detailed structural analysis often involves spectroscopic methods. For example, Kariuki et al. (2022) used NMR spectroscopy and X-ray diffraction for structure determination of a similar acrylamide derivative (Kariuki et al., 2022).
Chemical Reactions and Properties
- Acrylamides can participate in various chemical reactions, including polymerization and copolymerization. They exhibit responsiveness to environmental changes such as pH and temperature, as shown in studies by Zhou et al. (2015) and Galperin et al. (2010) (Zhou et al., 2015); (Galperin et al., 2010).
Physical Properties Analysis
- The physical properties, including thermal stability and phase transition temperatures, can be characterized using techniques like TGDTA and DSC. For instance, thermoresponsive polymers derived from acrylamides have been studied for their phase transition temperatures and thermal stability (Mondal et al., 2022).
Chemical Properties Analysis
- Acrylamide derivatives have unique properties such as solubility in common organic solvents and water, and they can exhibit thermal sensitivity. Their chemical properties can be modified by altering their composition, as seen in studies like those conducted by Housni and Narain (2007) (Housni & Narain, 2007).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)16-9-6-7-14(3)19(16)21-18(22)12-11-15-8-4-5-10-17(15)20/h4-13H,1-3H3,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXVRCAZVWMQF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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